S-Octyl azonane-1-carbothioate
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Overview
Description
S-Octyl azonane-1-carbothioate is a chemical compound that belongs to the class of azonanes. Azonanes are nine-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of an octyl group attached to the sulfur atom of the azonane ring. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl azonane-1-carbothioate can be achieved through several methods. One common approach involves the oxidative ring expansion of phthalans, followed by selective hydrogenation and oxidation . Another method includes the azidoketol fragmentation reaction, which constructs the nine-membered azonane ring system . The reaction conditions typically involve the use of reagents such as sodium bromide, sulfuric acid, and other catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Chemical Reactions Analysis
Types of Reactions
S-Octyl azonane-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted azonanes, depending on the type of reaction and reagents used.
Scientific Research Applications
S-Octyl azonane-1-carbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of S-Octyl azonane-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-Octyl azonane-1-carbothioate include other azonane derivatives and carbothioate esters. Examples include:
- S-Octyl 3,3-diphenylpropenecarbodithioate
- 1H-Azonine-1-carbothioic acid, octahydro-, S-octyl ester
Uniqueness
This compound is unique due to its specific octyl substitution and the presence of the azonane ring. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
51861-65-5 |
---|---|
Molecular Formula |
C17H33NOS |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
S-octyl azonane-1-carbothioate |
InChI |
InChI=1S/C17H33NOS/c1-2-3-4-5-10-13-16-20-17(19)18-14-11-8-6-7-9-12-15-18/h2-16H2,1H3 |
InChI Key |
BEEYTXKMIGXFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(=O)N1CCCCCCCC1 |
Origin of Product |
United States |
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